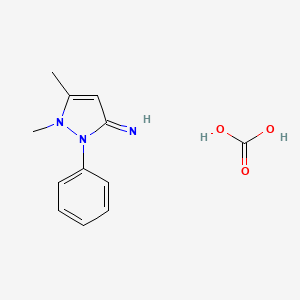
ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate, also known as EBP, is a compound that has been extensively studied in the field of medicinal chemistry. It is a member of the class of quinoline sulfonamide derivatives, which have been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways involved in cancer growth and viral replication. ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate has been shown to inhibit the activity of topoisomerase II, a critical enzyme involved in DNA replication and cell division. It has also been shown to inhibit the activation of several signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth and proliferation. In viral infections, ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate has been shown to inhibit viral replication and reduce the production of infectious viral particles.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate is its potent anticancer and antiviral activity, which makes it a promising candidate for the development of new therapeutic agents. However, ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate also has several limitations, including its low solubility in water, which can make it difficult to administer in vivo. Additionally, ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate. One area of interest is the development of new formulations and delivery methods to improve the solubility and bioavailability of ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate in vivo. Another area of interest is the identification of new targets and signaling pathways that are inhibited by ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate, which could lead to the development of new therapeutic agents with improved efficacy and specificity. Finally, further studies are needed to evaluate the safety and toxicity of ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate in vivo, which will be critical for the development of new therapeutic agents based on this compound.
Synthesemethoden
The synthesis of ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate involves a multi-step process, starting with the reaction of 8-hydroxyquinoline with piperidine, followed by the addition of benzyl chloride and sodium hydride to form the benzylated intermediate. This intermediate is then reacted with ethyl chloroformate and sodium hydroxide to form the final product, ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. ethyl 3-benzyl-1-(8-quinolinylsulfonyl)-3-piperidinecarboxylate has also been shown to have antiviral activity against several viruses, including influenza A and B viruses, and herpes simplex virus.
Eigenschaften
IUPAC Name |
ethyl 3-benzyl-1-quinolin-8-ylsulfonylpiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-2-30-23(27)24(17-19-9-4-3-5-10-19)14-8-16-26(18-24)31(28,29)21-13-6-11-20-12-7-15-25-22(20)21/h3-7,9-13,15H,2,8,14,16-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNWCFRUULEIEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,6-diethylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6118608.png)
![2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-(methylamino)cyclohex-2-en-1-one](/img/structure/B6118614.png)
![4-(2-chloro-4-fluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6118618.png)
![9-(3-ethoxy-4-hydroxyphenyl)-6,6-dimethyl-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one](/img/structure/B6118624.png)
![1-(2-chlorobenzyl)-4-[(1-methyl-4-piperidinyl)amino]-2-pyrrolidinone](/img/structure/B6118631.png)
![2-{[(4-amino-2-methyl-5-pyrimidinyl)methyl]thio}-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B6118648.png)
![3-(diphenylmethyl)-5-(methoxyacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6118649.png)
![3-[1-(2-furylmethyl)-2-piperidinyl]pyridine hydrochloride](/img/structure/B6118653.png)
![2-chloro-N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6118674.png)
![7-(3,4-difluorobenzyl)-2-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6118678.png)
![N-{1-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B6118681.png)
![2-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6118695.png)
![5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6118700.png)